N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide
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Description
N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide, commonly known as Br-MPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. Br-MPA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. The inhibition of PTPs by Br-MPA has been shown to have several potential therapeutic applications, including the treatment of cancer, diabetes, and autoimmune diseases.
Scientific Research Applications
Antioxidant Properties
A study by Gopi and Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which includes compounds similar to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide. The compounds demonstrated significant antioxidant activity, highlighted by their performance in ferric reducing antioxidant power and DPPH methods.
Chemical Synthesis and Acetylation
The work of Magadum and Yadav (2018) presents a study on the chemoselective monoacetylation of aminophenols to produce derivatives like N-(2-Hydroxyphenyl)acetamide, an analogue of the compound . This synthesis is crucial for the production of certain pharmaceuticals, showcasing a direct application in drug synthesis.
Structural and Molecular Conformation Studies
Nayak et al. (2014) in their study Halogenated C,N-diarylacetamides explored the structures of various N,2-diarylacetamides, including halogenated versions similar to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide. This research contributes to understanding the molecular conformations and supramolecular assembly of such compounds.
Antimicrobial Properties
Research by Fuloria et al. (2014) on the synthesis of Schiff bases and Thiazolidinone derivatives, including compounds analogous to N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide, demonstrated notable antibacterial and antifungal activities. This implies potential applications in developing new antimicrobial agents.
Pharmaceutical Synthesis and Catalytic Reactions
Zhang Qun-feng (2008) reported on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, indicating the importance of such compounds in the production of dyes and pharmaceuticals. The study highlights the role of catalysis in synthesizing complex organic compounds.
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIRJQMGCGTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696967 |
Source
|
Record name | N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147149-83-5 |
Source
|
Record name | N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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